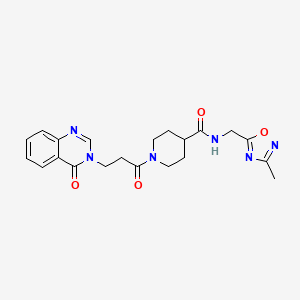
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Related Compounds
Complex compounds like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide are often synthesized in multi-step processes. For example, one study detailed the synthesis of a related compound, a CGRP receptor antagonist, through a convergent, stereoselective, and economical process, highlighting the importance of efficient synthesis methods in pharmaceutical research (Cann et al., 2012).
Chemical Modification and Antimicrobial Activity
Modifications of chemical structures can lead to significant biological activities. A study demonstrated the synthesis of azole derivatives, including 1,2,4-oxadiazoles, and their antimicrobial activities. This suggests that structural analogs of the compound could have potential antimicrobial applications (Başoğlu et al., 2013).
Heterocyclic Carboxamides in Antipsychotic Agents
Research into heterocyclic carboxamides, similar in structure to the compound of interest, has shown potential in the development of antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors, indicating the relevance of such structures in neuropharmacology (Norman et al., 1996).
Potential Therapeutic Applications
Analgesic and Anti-inflammatory Activities
Derivatives of 1,3,4-oxadiazoles linked with quinazolin-4-one, structurally related to the compound , have been synthesized and evaluated for their analgesic and anti-inflammatory activities. This indicates potential therapeutic applications in pain management and inflammation control (Dewangan et al., 2016).
Antibacterial and Antifungal Properties
Compounds with quinazolinone and thiazolidinone structures have shown promising antibacterial and antifungal activities, suggesting similar potential for the compound in combating various microbial infections (Desai et al., 2011).
Drug Development and Pharmacological Research
Metabolism in Drug Development
Understanding the metabolism of complex molecules is crucial in drug development. A study on a related orexin receptor antagonist provides insights into the metabolism and disposition of such compounds in humans, which is vital for developing safe and effective drugs (Renzulli et al., 2011).
Molecular Interaction Studies
Research into the molecular interactions of antagonists with cannabinoid receptors, using compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide, contributes to a deeper understanding of receptor-ligand interactions, which is crucial for drug design (Shim et al., 2002).
Antiproliferative and Tubulin Inhibitor Activity
A new chemical class of antiproliferative agents, including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, demonstrates tubulin inhibitor activity. This finding suggests potential applications of similar compounds in cancer research and treatment (Krasavin et al., 2014).
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-[3-(4-oxoquinazolin-3-yl)propanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-14-24-18(31-25-14)12-22-20(29)15-6-9-26(10-7-15)19(28)8-11-27-13-23-17-5-3-2-4-16(17)21(27)30/h2-5,13,15H,6-12H2,1H3,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCALWBRJHSRILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-amino-N-benzyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2429448.png)
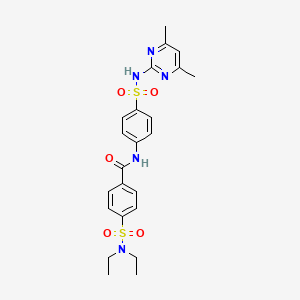
![2-Chloro-N-[(3-iodophenyl)methyl]-2',3'-O-(1-methylethylidene) Adenosine](/img/structure/B2429450.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2429452.png)
![1',3'-Dihydrospiro{cyclopropane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2429453.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino methanesulfonate](/img/structure/B2429457.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2429461.png)
![4-methoxy-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2429463.png)
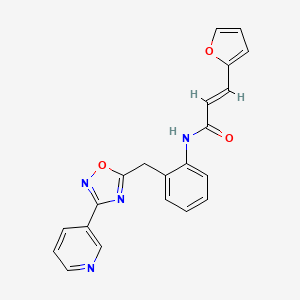
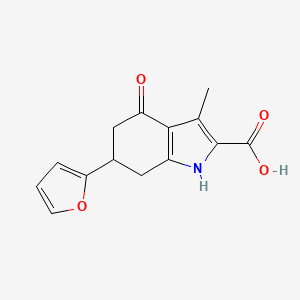
![5-methyl-7-(3-methylpiperidine-1-carbonyl)-3-(p-tolyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2429466.png)
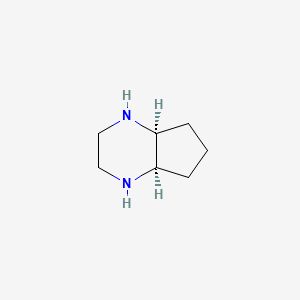

![1-[3-(4-Ethylphenoxy)propyl]benzotriazole](/img/structure/B2429471.png)